molecular formula C19H18IN3O2S B4134889 N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B4134889
M. Wt: 479.3 g/mol
InChI Key: BDCRSNOKGNIVMK-UHFFFAOYSA-N
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Description

N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodinated phenyl ring, a thioether linkage, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the iodinated phenyl ring or the oxadiazole ring, potentially leading to deiodination or ring opening.

    Substitution: The iodinated phenyl ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated phenyl derivatives or ring-opened products.

    Substitution: Phenyl derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological processes due to its unique structural features.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science: Used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, leading to inhibition or activation of biological pathways. The iodinated phenyl ring and oxadiazole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
  • N-(4-fluoro-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Uniqueness

The uniqueness of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, leading to unique interactions with biological targets.

Properties

IUPAC Name

N-(4-iodo-2,6-dimethylphenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2S/c1-11-5-4-6-14(7-11)18-22-23-19(25-18)26-10-16(24)21-17-12(2)8-15(20)9-13(17)3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRSNOKGNIVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
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N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
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N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 4
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N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 5
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N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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